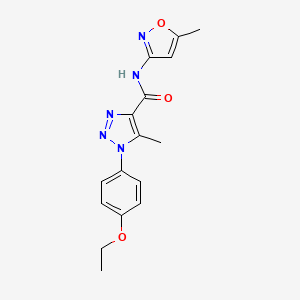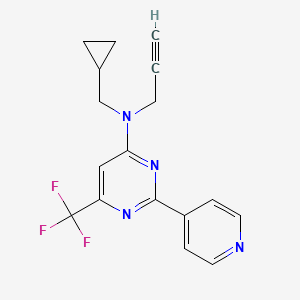![molecular formula C17H16ClN7 B2615065 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine CAS No. 2380177-20-6](/img/structure/B2615065.png)
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It was developed by Pfizer as a potential cancer therapeutic agent. CP-724714 has been shown to have promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine is a reversible inhibitor of EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways that promote cell growth and survival. This compound has been shown to be more potent than other EGFR inhibitors such as erlotinib and gefitinib.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells, induce apoptosis (cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine is its high potency and selectivity for EGFR and HER2. This makes it a valuable tool for studying the role of these receptors in cancer biology. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine involves several steps. The first step involves the reaction of 2-chloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromo-6-(pyridin-3-yl)pyridazine in the presence of a palladium catalyst to yield this compound. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound works by blocking the activity of EGFR and HER2, which are both involved in the growth and proliferation of cancer cells. Inhibition of these receptors leads to a decrease in cell growth and an increase in cell death.
Propriétés
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7/c18-14-11-20-17(21-12-14)25-8-6-24(7-9-25)16-4-3-15(22-23-16)13-2-1-5-19-10-13/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHVQSLNVRBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


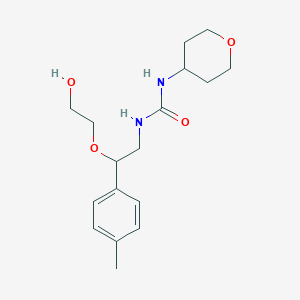
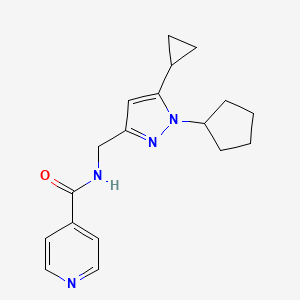
![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)
![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2614992.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)

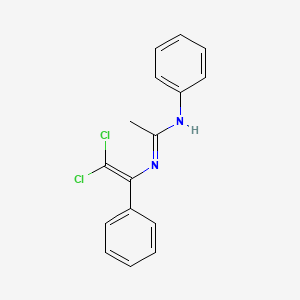

![Ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2615001.png)

